

comprehensive literature review of 1-Amino-indan-4-ol hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Amino-indan-4-ol hydrochloride**

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An In-Depth Technical Guide to **1-Amino-indan-4-ol Hydrochloride**: Synthesis, Characterization, and Medicinal Chemistry Potential

Abstract

This technical guide provides a comprehensive review of **1-Amino-indan-4-ol hydrochloride**, a functionalized aminoindane derivative. While direct literature on this specific molecule is limited, its structural components—the aminoindane core and a phenolic hydroxyl group—position it as a valuable and versatile building block in medicinal chemistry. This document synthesizes information from related, well-studied analogs to provide a scientifically grounded perspective on its synthesis, characterization, and potential applications. We present detailed, field-proven methodologies for its proposed synthesis from commercially available precursors, outline rigorous analytical protocols for its characterization, and explore its potential as a scaffold for developing novel therapeutic agents, particularly in the area of neurodegenerative diseases. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of functionalized aminoindanes.

The Aminoindane Scaffold: A Privileged Structure in Neuropharmacology

The aminoindane motif is a well-established "privileged structure" in medicinal chemistry, particularly for targeting the central nervous system (CNS). Its rigid, bicyclic framework

provides a defined conformational presentation of the critical amine pharmacophore, allowing for precise interactions with biological targets.

The most prominent example is Rasagiline ((R)-N-propargyl-1-aminoindan), an irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.^{[1][2]} Its principal metabolite, (R)-1-aminoindan, has been shown to possess significant neuroprotective properties independent of MAO-B inhibition, suggesting that the core aminoindane structure itself confers valuable biological activity.^{[1][3]} Studies have demonstrated that (R)-1-aminoindan can protect neurons from oxidative stress and reverse behavioral asymmetry in animal models of Parkinson's disease.^{[3][4]}

The introduction of a hydroxyl group at the 4-position, as in 1-Amino-indan-4-ol, offers a key chemical handle for several strategic advantages in drug design:

- Modulation of Physicochemical Properties: The hydroxyl group can alter solubility, lipophilicity (LogP), and hydrogen bonding capacity, influencing blood-brain barrier penetration and metabolic stability.
- New Interaction Points: It can serve as a hydrogen bond donor or acceptor, potentially forming new, affinity-enhancing interactions with target proteins.
- Site for Derivatization: The phenolic hydroxyl group is readily derivatized into ethers, esters, or other functional groups, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on the hydrochloride salt form, which is typically chosen to improve the stability and aqueous solubility of the parent amine.

Physicochemical and Structural Properties

1-Amino-indan-4-ol hydrochloride is a chiral molecule that exists as a racemic mixture unless a stereospecific synthesis or resolution is performed. Its key properties are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	1-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride	N/A
CAS Number	133497-59-3	[5]
Molecular Formula	C ₉ H ₁₂ ClNO	Calculated
Molecular Weight	185.65 g/mol	Calculated
Appearance	Expected to be an off-white to pale solid	N/A
Chirality	Contains one stereocenter at the C1 position	N/A

Chemical Structure Diagram

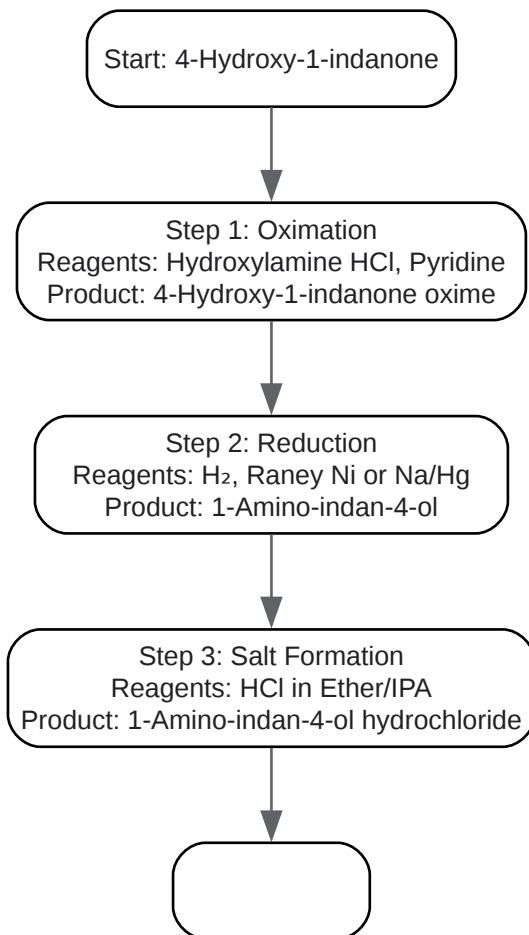
The fundamental structure of **1-Amino-indan-4-ol hydrochloride** is depicted below.

Caption: Figure 1: Chemical structure of **1-Amino-indan-4-ol hydrochloride**.

Proposed Synthesis and Purification

A robust and logical synthetic route to **1-Amino-indan-4-ol hydrochloride** can be designed starting from the commercially available 4-hydroxy-1-indanone. The pathway involves a classical two-step transformation: oximation of the ketone followed by reduction of the oxime to the primary amine.

Diagram of Proposed Synthetic Workflow



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Caption: Figure 2: Proposed synthetic workflow for **1-Amino-indan-4-ol hydrochloride**.

Step 1: Synthesis of 4-Hydroxy-1-indanone Oxime

Causality: The conversion of a ketone to an oxime is a standard, high-yielding reaction that serves two purposes. First, it introduces the nitrogen atom required for the final amine. Second, the oxime functional group is readily reduced to a primary amine under various conditions, making it an excellent intermediate. Pyridine is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the condensation reaction to completion.[\[6\]](#)

Experimental Protocol:

- **Setup:** To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-1-indanone (10.0 g, 67.5 mmol).[\[7\]](#)

- Reagents: Add pyridine (100 mL) and hydroxylamine hydrochloride (5.15 g, 74.2 mmol, 1.1 equiv).[6]
- Reaction: Heat the mixture to 50-60°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
- Work-up: Cool the reaction mixture to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.
- Extraction: To the residue, add ethyl acetate (150 mL) and 1 M aqueous HCl (100 mL). Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (50 mL).
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield 4-hydroxy-1-indanone oxime, which can be used in the next step without further purification or recrystallized from an appropriate solvent system (e.g., ethanol/water) if necessary.

Step 2: Reduction to 1-Amino-indan-4-ol and Salt Formation

Causality: The reduction of the oxime to the primary amine is the critical step. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation.[8] The reaction is performed under a hydrogen atmosphere. Alternatively, chemical reduction (e.g., sodium amalgam in ethanol) can be employed.[8] Following the reduction, the free amine is converted to its hydrochloride salt by treatment with HCl in a non-polar organic solvent. This enhances stability, simplifies isolation via precipitation, and improves handling characteristics.

Experimental Protocol:

- Setup: In a hydrogenation vessel (e.g., a Parr shaker), suspend the crude 4-hydroxy-1-indanone oxime (from the previous step, ~67.5 mmol) in ethanol (150 mL).
- Catalyst: Carefully add Raney Nickel (approx. 1-2 g, as a slurry in ethanol) to the suspension.

- Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (50-100 psi) and agitate at room temperature for 12-24 hours, or until hydrogen uptake ceases.
- Work-up: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.
- Isolation of Free Amine: Concentrate the filtrate under reduced pressure to obtain the crude 1-Amino-indan-4-ol as an oil or solid.
- Salt Formation: Dissolve the crude amine in isopropanol (IPA) or diethyl ether (100 mL). Cool the solution in an ice bath.
- Precipitation: Slowly add a solution of HCl in ether (e.g., 2 M) or concentrated HCl dropwise with stirring until precipitation is complete and the solution is acidic.
- Final Product: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield **1-Amino-indan-4-ol hydrochloride**.

Analytical Characterization & Quality Control

To ensure the identity, purity, and quality of the synthesized compound, a panel of analytical techniques must be employed. This constitutes a self-validating system where orthogonal methods confirm the same result.

Table 2: Expected Analytical Data

Technique	Expected Results	Purpose
¹ H NMR	Aromatic protons (3H), benzylic methine proton (1H, adjacent to NH ₂), aliphatic methylene protons (4H), exchangeable OH and NH ₃ ⁺ protons.	Structural Confirmation
¹³ C NMR	9 distinct carbon signals corresponding to the aromatic and aliphatic carbons.	Structural Confirmation
Mass Spec (ESI+)	[M+H] ⁺ peak corresponding to the free base (m/z ≈ 150.09)	Molecular Weight Verification
FT-IR	Broad O-H and N-H stretching bands (~3400-3200 cm ⁻¹), aromatic C-H and C=C bands.	Functional Group Identification
Chiral HPLC	Two distinct peaks for the R and S enantiomers using a chiral stationary phase.	Enantiomeric Purity Assessment
RP-HPLC	Single major peak (>98% purity) using a standard C18 column.	Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Causality: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and active compounds. For a chiral molecule like 1-Amino-indan-4-ol, two distinct HPLC methods are required: a reversed-phase method for chemical purity and a chiral method for enantiomeric purity.

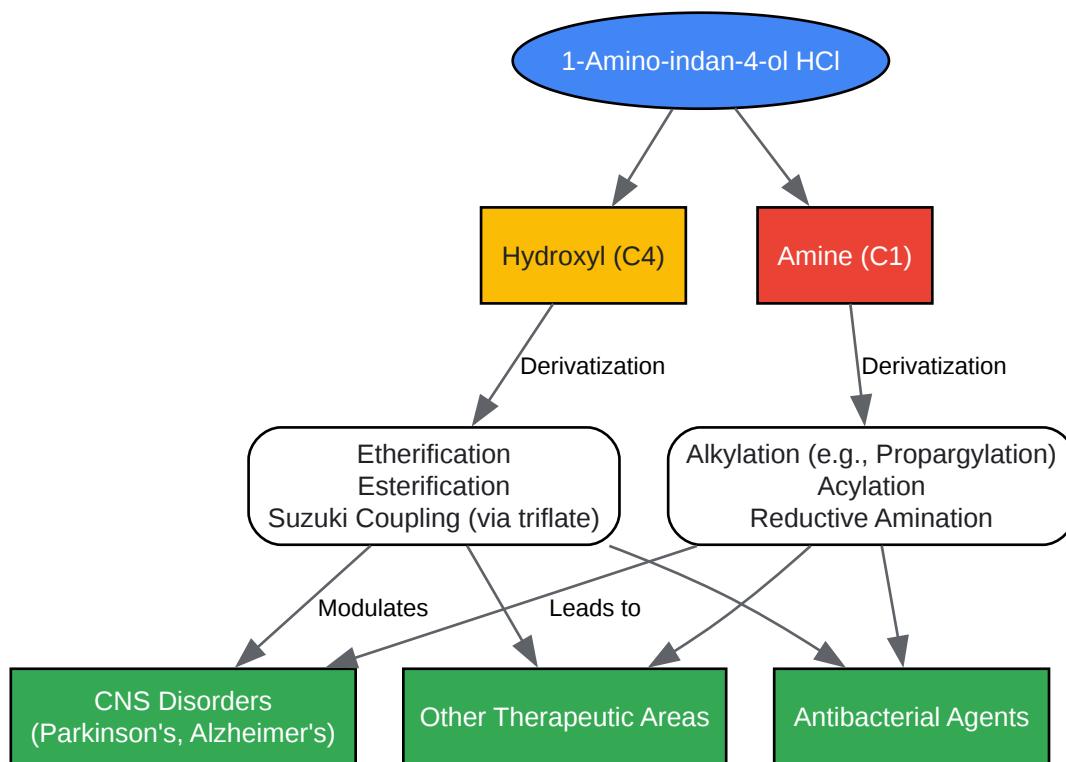
Protocol: Chiral HPLC Method for Enantiomeric Separation This protocol is based on established methods for separating chiral amines.[9][10][11]

- Column: Chiral Stationary Phase (CSP) column, such as a polysaccharide-based column (e.g., CHIRALPAK® IA, IB, or IC).[9]
- Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.
- Additive: To improve peak shape and resolution for a basic amine, add a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1% v/v).[9][12]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 254 nm).
- Validation: The method is validated when it can achieve baseline resolution ($Rs > 1.5$) between the two enantiomeric peaks, allowing for accurate quantification of enantiomeric excess (ee).

Potential Applications in Drug Discovery

The true value of **1-Amino-indan-4-ol hydrochloride** lies in its potential as a versatile starting material for the synthesis of novel, biologically active compounds.

Diagram of Potential Derivatization and Applications

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Caption: Figure 3: Derivatization strategies and potential therapeutic applications.

Neuroprotective Agents for CNS Disorders

The primary metabolite of Rasagiline, (R)-1-aminoindan, exerts neuroprotective effects.^{[1][3]} It is plausible that derivatives of 1-Amino-indan-4-ol could retain or even enhance this activity. The amine can be N-propargylated to mimic Rasagiline's MAO-B inhibitory "warhead," while the 4-hydroxyl group can be modified to fine-tune properties.

- Research Direction: Synthesize a library of N-alkylated and 4-O-alkylated derivatives. Screen these compounds in cellular models of neurotoxicity (e.g., oxidative stress induced by H₂O₂ or 6-hydroxydopamine) to identify lead candidates with potent neuroprotective effects.^[3]

Monoamine Reuptake Inhibitors

Substituted aminoindanes are known to interact with monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).^{[13][14]} The specific substitution pattern

dictates the potency and selectivity. The 4-hydroxyl group could confer selectivity for a specific transporter, potentially leading to novel antidepressants or treatments for ADHD.

- Research Direction: Evaluate new derivatives for their ability to inhibit uptake at hSERT, hNET, and hDAT using in vitro assays. This will establish a structure-activity relationship for transporter inhibition.

Antibacterial Agents

The aminoindane scaffold has been identified as a promising backbone for the development of new antibacterial agents. Some derivatives have shown activity against clinically relevant pathogens like *Acinetobacter baumannii* and MRSA.

- Research Direction: Use 1-Amino-indan-4-ol as a scaffold to synthesize novel derivatives and test their minimum inhibitory concentrations (MIC) against a panel of Gram-positive and Gram-negative bacteria.

Conclusion

1-Amino-indan-4-ol hydrochloride, while not extensively studied in its own right, represents a molecule of significant strategic value for drug discovery and development. Its synthesis is straightforward from readily available starting materials, and its characterization can be achieved using standard analytical protocols. The presence of two distinct, readily functionalizable sites—the C1 amine and the C4 hydroxyl group—on the privileged aminoindane scaffold makes it an ideal building block for creating diverse chemical libraries. By leveraging the extensive knowledge base of its structural analogs, researchers can rationally design and synthesize novel derivatives of **1-Amino-indan-4-ol hydrochloride** with a high probability of discovering compounds with potent and selective activity for CNS disorders and other therapeutic areas.

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- To cite this document: BenchChem. [comprehensive literature review of 1-Amino-indan-4-ol hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2767879#comprehensive-literature-review-of-1-amino-indan-4-ol-hydrochloride>]

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